1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone
Overview
Description
1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol It is characterized by its complex structure, which includes a dibenzoazepine core with a methoxy group and an ethanone moiety
Preparation Methods
The synthesis of 1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-acetyl-5H-dibenzo[b,f]azepine and trimethyl orthoformate.
Reaction Conditions: The reaction is carried out under specific conditions, including controlled temperature and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: These interactions can influence signaling pathways, metabolic processes, and gene expression, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone can be compared with other similar compounds:
Properties
IUPAC Name |
1-(5-methoxybenzo[b][1]benzazepin-11-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12(19)18-15-9-5-3-7-13(15)11-17(20-2)14-8-4-6-10-16(14)18/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGWLODVRLTOMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C=C(C3=CC=CC=C31)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437600 | |
Record name | 1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153261-62-2 | |
Record name | 1-(10-Methoxy-5H-dibenzo(b,f)azepin-5-yl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153261622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(10-METHOXY-5H-DIBENZO(B,F)AZEPIN-5-YL)ETHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68FWK6V2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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